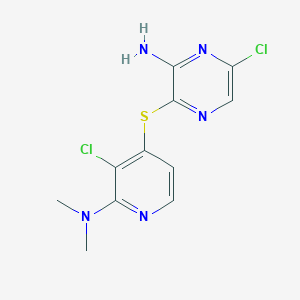![molecular formula C10H13BClNO4 B14042226 2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)
2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL is a benzoxaborole derivative Benzoxaboroles are a class of boron-containing compounds known for their unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoxaborole core: This can be achieved through the reaction of a suitable phenol derivative with boronic acid or boronic ester under acidic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the benzoxaborole intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.
Hydroxyethoxy group addition: This step involves the reaction of the chlorinated intermediate with ethylene glycol under basic conditions to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific oxidizing agent and conditions used.
Reduction: Products may include dechlorinated compounds or fully reduced hydrocarbons.
Substitution: Products will vary based on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent.
Biological Research: The compound can be used as a tool to study biological processes involving boron-containing molecules and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.
作用機序
The mechanism of action of 3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi . This inhibition disrupts protein synthesis, leading to the death of the fungal cells. The compound may also interact with other enzymes or receptors, contributing to its biological activity.
類似化合物との比較
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Another benzoxaborole derivative with antifungal activity.
2-(N,N-Dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] amphotericin B: A conjugate with enhanced antifungal properties.
Uniqueness
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl, chloro, and hydroxyethoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C10H13BClNO4 |
|---|---|
分子量 |
257.48 g/mol |
IUPAC名 |
2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2 |
InChIキー |
DJUOWOXTPXUHDQ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)






![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)
![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)


